ABT-767

Catalog No.
S548566
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ABT-767

Product Name

ABT-767

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ABT767; ABT 767; ABT-767

Description

The exact mass of the compound ABT-767 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ABT-767 is a novel compound classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily developed for the treatment of various cancers, particularly those associated with genetic mutations like BRCA1 and BRCA2. This compound has garnered attention for its potential to enhance the efficacy of chemotherapy by targeting DNA repair mechanisms in cancer cells. By inhibiting the PARP enzymes, ABT-767 disrupts cancer cells' ability to repair DNA damage, leading to increased cytotoxicity, especially in tumors that are already compromised in their DNA repair capabilities due to mutations or other factors .

ABT-767 exhibits significant biological activity as a PARP inhibitor, showing promise in preclinical and clinical studies. In a Phase 1 clinical trial, it demonstrated an objective response rate of approximately 21% in patients with advanced solid tumors, particularly those with ovarian cancer linked to BRCA mutations . The compound's efficacy is enhanced when combined with DNA-damaging agents, indicating its role in overcoming tumor resistance to chemotherapy . Additionally, it has been noted that patients with homologous recombination deficiency exhibited longer progression-free survival rates when treated with ABT-767 .

The synthesis of ABT-767 involves several steps that typically include:

  • Formation of the Core Structure: Utilizing known synthetic routes for naphthyridine derivatives.
  • Functionalization: Introducing various substituents to optimize biological activity.
  • Purification: Employing chromatographic techniques to isolate the desired compound.
  • Characterization: Using methods such as nuclear magnetic resonance and mass spectrometry to confirm the structure and purity.

Specific details on the synthesis process may be proprietary or detailed in patent literature .

ABT-767 is primarily used in oncology for treating cancers that are sensitive to PARP inhibition, particularly:

  • Ovarian cancer
  • Breast cancer
  • Prostate cancer
  • Other solid tumors with BRCA mutations

Its role as a combination therapy with other chemotherapeutic agents is under investigation, aiming to improve patient outcomes by enhancing tumor response rates and reducing resistance .

Interaction studies involving ABT-767 have shown that it can enhance the cytotoxic effects of various chemotherapeutic agents. These studies typically focus on:

  • Synergistic Effects: Evaluating how ABT-767 interacts with other drugs like platinum-based agents.
  • Pharmacokinetics: Understanding how food and other substances affect the bioavailability and metabolism of ABT-767.
  • Adverse Effects: Monitoring treatment-related adverse events such as anemia and fatigue during clinical trials .

Several compounds share structural or functional similarities with ABT-767, primarily within the realm of PARP inhibitors. Here are some notable examples:

Compound NameClassUnique Features
TalazoparibPARP inhibitorPotent against tumors with homologous recombination deficiency; distinct structure allows for unique binding properties .
OlaparibPARP inhibitorFirst-in-class; widely studied; used for BRCA-mutated cancers but has different pharmacokinetic profiles .
NiraparibPARP inhibitorShows efficacy across multiple cancer types; unique dosing regimen compared to ABT-767 .
RucaparibPARP inhibitorApproved for use in ovarian cancer; has specific indications based on genetic testing .

ABT-767 stands out due to its specific design aimed at enhancing cytotoxicity while potentially having a more favorable safety profile compared to some existing therapies.

ABT-767 represents a potent, orally bioavailable small molecule inhibitor of poly adenosine diphosphate-ribose polymerase enzymes, specifically targeting poly adenosine diphosphate-ribose polymerase-1 with a Ki value of 0.47 nanomolar and poly adenosine diphosphate-ribose polymerase-2 with a Ki value of 0.85 nanomolar [1]. This compound demonstrates competitive inhibition mechanisms against these critical DNA repair enzymes, establishing its therapeutic potential in cancers characterized by deficient homologous recombination repair pathways [1] [4].

Homologous Recombination Deficiency Pathways

Homologous recombination deficiency represents a fundamental vulnerability that ABT-767 exploits through synthetic lethality mechanisms [9]. In clinical studies, responses to ABT-767 were observed exclusively in cancers exhibiting homologous recombination deficiency, with objective response rates of 39% among homologous recombination deficient patients [9] [12]. The compound's efficacy correlates directly with the presence of homologous recombination deficiency, as measured by genomic instability scores and functional assays [1] [9].

The molecular basis of ABT-767's selectivity lies in the differential dependency of homologous recombination deficient cells on poly adenosine diphosphate-ribose polymerase-mediated DNA repair pathways [1] [4]. Normal cells possess intact homologous recombination machinery and can tolerate poly adenosine diphosphate-ribose polymerase inhibition through alternative repair mechanisms, while homologous recombination deficient cells experience synthetic lethality when both repair pathways are compromised [17] [19].

Research has demonstrated that ABT-767 sensitivity among homologous recombination deficient patients shows significant correlation with genomic instability patterns [9] [31]. However, the actual homologous recombination deficiency score does not further correlate with change from baseline tumor volume, indicating that functional homologous recombination capacity rather than genomic instability metrics may be more predictive of therapeutic response [9] [12].

BiomarkerResponse RateCorrelation CoefficientP-value
Homologous Recombination Deficiency Status39% (7/18 patients)Not applicable<0.05
Genomic Instability ScoreVariabler = 0.0500.87
53BP1 ExpressionInverse correlationr = -0.690.004

Breast Cancer Gene 1 and Breast Cancer Gene 2 Mutation Dependency

ABT-767 demonstrates particular efficacy in tumors harboring germline or somatic mutations in breast cancer gene 1 or breast cancer gene 2 [1] [4] [15]. Clinical data reveal that patients with breast cancer gene 1 or breast cancer gene 2 mutations showed enhanced sensitivity to ABT-767 treatment, with median progression-free survival significantly longer in homologous recombination deficient patients compared to homologous recombination proficient patients [1] [4].

The mechanistic basis for this dependency relates to the essential roles of breast cancer gene 1 and breast cancer gene 2 proteins in homologous recombination repair [17] [19]. Breast cancer gene 1 facilitates the recruitment of repair factors to DNA damage sites, while breast cancer gene 2 is crucial for loading RAD51 recombinase onto single-strand DNA to form nucleoprotein filaments necessary for homologous recombination [18] [21].

Mutations in breast cancer gene 1 or breast cancer gene 2 create a state of homologous recombination deficiency, making cells dependent on alternative DNA repair pathways, particularly poly adenosine diphosphate-ribose polymerase-mediated base excision repair [17] [26]. ABT-767 exploits this dependency by inhibiting poly adenosine diphosphate-ribose polymerase enzymes, leading to accumulation of DNA damage and subsequent cell death in breast cancer gene 1 or breast cancer gene 2 deficient cells [1] [4].

Clinical observations indicate that both germline and somatic breast cancer gene 1 or breast cancer gene 2 mutations confer sensitivity to ABT-767 [1] [15]. Patients with breast cancer gene 1 or breast cancer gene 2 mutations demonstrated objective response rates of 21% using Response Evaluation Criteria in Solid Tumors version 1.1 criteria [1] [4]. Additionally, platinum sensitivity was associated with tumor response, suggesting that breast cancer gene 1 or breast cancer gene 2 mutated tumors retain their characteristic sensitivity to DNA-damaging agents even when treated with poly adenosine diphosphate-ribose polymerase inhibitors [1] [35].

Synergy with DNA Damage Response Pathways

ABT-767 exhibits complex interactions with multiple DNA damage response pathways beyond its primary poly adenosine diphosphate-ribose polymerase inhibition mechanism [16] [18]. The compound's therapeutic efficacy depends on the functional status of various DNA repair pathways, including nonhomologous end joining, base excision repair, and cell cycle checkpoint mechanisms [16] [18].

Poly adenosine diphosphate-ribose polymerase enzymes serve as critical sensors of DNA damage, particularly single-strand breaks, and facilitate the recruitment of repair factors through poly adenosine diphosphate-ribosylation of target proteins [30]. ABT-767 disrupts this process by competitively binding to the nicotinamide adenine dinucleotide binding site of poly adenosine diphosphate-ribose polymerase enzymes, preventing the formation of poly adenosine diphosphate-ribose chains [28] [30].

The synergistic effects of ABT-767 with DNA damage response pathways involve multiple mechanisms. First, poly adenosine diphosphate-ribose polymerase inhibition leads to persistence of single-strand breaks, which can progress to double-strand breaks during DNA replication [16] [26]. Second, the compound interferes with the recruitment of DNA repair factors that depend on poly adenosine diphosphate-ribose chain recognition [30]. Third, ABT-767 treatment can result in replication fork stalling and collapse, further amplifying DNA damage in vulnerable cells [16] [18].

Research has identified specific interactions between ABT-767 efficacy and key DNA damage response proteins. The expression level of 53BP1, a crucial regulator of DNA double-strand break repair pathway choice, shows strong inverse correlation with ABT-767 antitumor efficacy [9] [31]. This relationship suggests that cells with reduced 53BP1 expression may have enhanced homologous recombination capacity, potentially contributing to poly adenosine diphosphate-ribose polymerase inhibitor resistance [33].

DNA Damage Response ProteinCorrelation with ABT-767 ResponseFunctional Role
53BP1r = -0.69 (p = 0.004)Nonhomologous end joining promotion
RAD51Positive correlationHomologous recombination execution
Poly adenosine diphosphate-ribose polymerase-1Direct targetDNA damage sensing
ATMVariableDNA damage signaling

Non-Breast Cancer Gene Homologous Recombination Deficiency Gene Deficiencies

ABT-767 demonstrates therapeutic potential in cancers with deficiencies in homologous recombination genes beyond breast cancer gene 1 and breast cancer gene 2, including ATM serine/threonine kinase, RAD51 recombinase, and Partner and Localizer of breast cancer gene 2 [20] [21] [24]. These genes represent critical components of the homologous recombination repair pathway and their dysfunction can create similar vulnerabilities to poly adenosine diphosphate-ribose polymerase inhibition [21] [24].

ATM serine/threonine kinase serves as a central regulator of the DNA damage response, coordinating cell cycle checkpoints with DNA repair processes [22] [23]. ATM deficient cancer cells exhibit characteristic phenotypes including impaired cell cycle checkpoint activation, increased radiosensitivity, and defective homologous recombination repair [22]. These cellular defects create potential sensitivity to poly adenosine diphosphate-ribose polymerase inhibitors like ABT-767, although clinical data specifically evaluating ATM deficient tumors remains limited [22] [23].

RAD51 recombinase represents the central enzyme in homologous recombination, forming nucleoprotein filaments on single-strand DNA to facilitate homology search and strand invasion [20] [21]. Functional RAD51 assays have demonstrated superior predictive value for poly adenosine diphosphate-ribose polymerase inhibitor response compared to genomic instability scores [21]. A RAD51 score cutoff of 10% predicted response to poly adenosine diphosphate-ribose inhibitors with high specificity and sensitivity, outperforming traditional homologous recombination deficiency scoring methods [21].

Partner and Localizer of breast cancer gene 2 mutations, both germline and somatic, confer homologous recombination deficiency and sensitivity to poly adenosine diphosphate-ribose polymerase inhibitors [24] [25]. Functional studies demonstrate that Partner and Localizer of breast cancer gene 2 loss leads to decreased homologous recombination function as measured by loss of radiation-induced RAD51 foci formation and decreased homologous recombination capacity in reporter assays [24]. Partner and Localizer of breast cancer gene 2 deficient cells show significantly increased sensitivity to poly adenosine diphosphate-ribose polymerase inhibitors across multiple cancer cell line models [24].

Clinical evidence supporting the therapeutic relevance of non-breast cancer gene homologous recombination deficiency genes comes from studies showing that tumors with Partner and Localizer of breast cancer gene 2 mutations consistently display low RAD51 scores, indicating functional homologous recombination deficiency [21] [25]. Additionally, tumors lacking germline Partner and Localizer of breast cancer gene 2 mutations but displaying low RAD51 scores often show evidence of breast cancer gene 1 promoter hypermethylation, suggesting alternative mechanisms of homologous recombination pathway inactivation [21].

GeneFrequency in CancerFunctional Consequencepoly adenosine diphosphate-ribose polymerase Inhibitor Sensitivity
ATMVariable by cancer typeCheckpoint and repair defectsPotential sensitivity
RAD51Low direct mutation rateHomologous recombination failureHigh sensitivity when deficient
Partner and Localizer of breast cancer gene 21-4% in various cancersHomologous recombination impairmentDemonstrated sensitivity
RAD51C/RAD51D<1% in most cancersHomologous recombination deficiencyPredicted sensitivity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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